molecular formula C24H29BF2N4O5 B018997 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester CAS No. 217190-09-5

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester

Cat. No. B018997
M. Wt: 502.3 g/mol
InChI Key: AWACOFBGFAKYPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BODIPY derivatives, including those with N-hydroxysuccinimide esters, typically involves the condensation of pyrrole with an aldehyde followed by complexation with boron and functionalization with N-hydroxysuccinimide. A novel tripod BODIPY dye bearing an N-hydroxysuccinimide ester was synthesized, demonstrating the introduction of reactive functional groups onto BODIPY structures, marking a significant advancement in the synthesis of functionalized BODIPY derivatives for broader applications (Shen et al., 2018).

Scientific Research Applications

  • Peptide Synthesis and Bioconjugate Chemistry : N-Hydroxysuccinimide esters, such as 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester, are widely used in peptide synthesis and bioconjugate chemistry. They are also employed in creating functionalized materials and polymers (Barré et al., 2016).

  • Synthesis of Functionalized Compounds : These esters are utilized in synthesizing N-alkoxycarbonyl-3-substituted tetramic acids and functionalized enols, indicating their role in complex organic syntheses (Detsi et al., 1998).

  • Bioconjugation and Drug Delivery : Hyaluronic acid-N-hydroxysuccinimide is a useful intermediate for bioconjugation. It can be used to create fluorescent probes, drug-polymer conjugates, and cross-linked hydrogels, demonstrating its importance in drug delivery systems (Luo & Prestwich, 2001).

  • Molecular Imaging and Biological Research : Radioiodinated BODIPY-NHS serves as a dual functional labeling agent for proteins and peptides. This application is significant in molecular imaging research and biological studies (Ono et al., 2017).

  • Cellular Uptake Studies : BODIPY-α-Galactosylceramide 3, a derivative, is used as a probe to study the cellular uptake of its parent compound, indicating its application in cellular biology (Cheng et al., 2019).

  • Synthesis of N-Acylamino Acids : N-hydroxysuccinimide esters of short- and long-chain fatty acids react with free amino acids to form N-acylamino acids, highlighting their role in amino acid modification (Lapidot et al., 1967).

  • Photodynamic Therapy and Microbial Studies : BODIPY derivatives can be used in photoinactivation of microorganisms and induce photodecomposition of l-tryptophan, showing their application in antimicrobial research and therapy (Agazzi et al., 2017).

  • Protein-Ligand Interaction Detection : BODIPY X-650/665 is utilized for detecting protein-ligand interactions at surfaces, which is crucial in biochemical and pharmaceutical research (Sekar et al., 1999).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWACOFBGFAKYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BF2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514883
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester

CAS RN

217190-09-5
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RL Kamstra, S Dadgar, J Wigg, MA Chowdhury… - Journal of computer …, 2014 - Springer
Our group has recently demonstrated that virtual screening is a useful technique for the identification of target-specific molecular probes. In this paper, we discuss some of our proof-of-…
Number of citations: 3 link.springer.com
R Kamstra - 2015 - knowledgecommons.lakeheadu.ca
This thesis is comprised of three projects that are driven by a common theme, which is the use of computational tools in aiding molecular probe and drug design. In the first project, the …
Number of citations: 3 knowledgecommons.lakeheadu.ca
VP Nguyen, L Palanikumar, SJ Kennel… - Journal of Controlled …, 2019 - Elsevier
… For the cell binding assay, Y-ATRAM (Table S1) was labeled at the N-terminus with 3-BODIPY-propanoylaminocaproic acid N-hydroxysuccinimide ester (BODIPY FL-X; Invitrogen, …
Number of citations: 25 www.sciencedirect.com

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